(Azulen-1-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53271-95-7 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-azulen-1-ylacetonitrile |
InChI |
InChI=1S/C12H9N/c13-9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-7H,8H2 |
InChI Key |
ZXBQVTJQLNEXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for Azulen 1 Yl Acetonitrile and Its Precursors
Direct Functionalization Approaches on Azulene (B44059) Scaffolds
The inherent polarity of azulene, arising from the fusion of an electron-rich cyclopentadienyl (B1206354) anion equivalent and an electron-poor tropylium (B1234903) cation equivalent, dictates its reactivity towards direct functionalization. wikipedia.org The five-membered ring is nucleophilic, making it susceptible to electrophilic attack, primarily at the 1- and 3-positions. proquest.com Conversely, the seven-membered ring is electrophilic and can undergo nucleophilic attack. mdpi.com
Nucleophilic Cyanomethylation Strategies
Direct nucleophilic substitution on the electron-rich five-membered ring of azulene is generally challenging. However, specific strategies such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen offer a pathway for the introduction of nucleophiles onto the azulene core. The VNS reaction involves the reaction of an aromatic compound with a nucleophile bearing a leaving group at the nucleophilic center. wikipedia.org
In the context of azulene, VNS reactions with carbanions have been shown to proceed, although substitution typically occurs on the electron-deficient seven-membered ring at the 4- and 6-positions. sciforum.net For instance, the reaction of azulene with carbanions generated from reagents like p-chlorophenoxyacetonitrile could theoretically introduce a cyanomethyl group. However, the regioselectivity would favor the 4- and 6-positions over the desired 1-position. sciforum.net
| Reagent | Position of Substitution | Product | Reference |
| Carbanion of p-chlorophenoxyacetonitrile | 4- and 6- | 4-(Cyanomethyl)azulene and 6-(Cyanomethyl)azulene | sciforum.net |
This table illustrates the expected regioselectivity of VNS on the unsubstituted azulene ring.
To achieve substitution at the 1-position via a nucleophilic-type attack, the electronic properties of the azulene ring would need to be significantly altered by pre-existing substituents.
Electrophilic Introduction of Acetonitrile (B52724) Groups
A more viable approach for the synthesis of (azulen-1-yl)acetonitrile via direct functionalization involves a two-step sequence: an initial electrophilic substitution to introduce a precursor functional group at the 1-position, followed by its conversion to the acetonitrile moiety. The high electron density at the 1- and 3-positions of the azulene ring makes it highly susceptible to electrophilic substitution. proquest.comstudy.com
A primary method for introducing a one-carbon functional group at the 1-position is the Vilsmeier-Haack reaction. mdpi.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation of electron-rich aromatic rings. mdpi.com In the case of azulene, this reaction proceeds smoothly to yield azulene-1-carbaldehyde (B2927733). mdpi.com
Once azulene-1-carbaldehyde is obtained, it can be converted to this compound through various established methods for aldehyde-to-nitrile conversion. A common and effective method involves the formation of an intermediate aldoxime, followed by dehydration. organic-chemistry.org Another approach is the reaction of the aldehyde with tosylhydrazine to form a tosylhydrazone, which can then be treated with a cyanide source.
Representative Two-Step Synthesis:
Vilsmeier-Haack Formylation: Azulene is treated with the Vilsmeier reagent (POCl₃/DMF) to afford azulene-1-carbaldehyde.
Conversion to Nitrile: The resulting aldehyde is reacted with hydroxylamine (B1172632) to form the oxime, which is then dehydrated using a reagent such as acetic anhydride (B1165640) or thionyl chloride to yield this compound. organic-chemistry.orgchemistryviews.org
| Step | Reagents | Intermediate/Product | Typical Yield | Reference |
| 1. Formylation | POCl₃, DMF | Azulene-1-carbaldehyde | High | mdpi.com |
| 2. Nitrile Formation | 1. NH₂OH·HCl2. Dehydrating agent | This compound | Good | organic-chemistry.org |
Annulation Reactions Forming the Azulene-Acetonitrile Core
Annulation strategies focus on constructing the bicyclic azulene skeleton from acyclic or monocyclic precursors. These methods can be designed to directly incorporate the acetonitrile group or a precursor that can be easily converted to it.
[8+2] Cycloaddition Pathways for Azulene Ring Formation
The [8+2] cycloaddition is a powerful method for the synthesis of the azulene core. This reaction typically involves an electron-rich 8π component, such as a heptafulvene or a derivative of 2H-cyclohepta[b]furan-2-one, and a 2π electron-deficient component. nih.gov To synthesize an azulene with an acetonitrile group at the 1-position, a ketene (B1206846) equivalent or a vinyl cation synthon bearing a cyano group could be employed as the 2π partner.
A prominent example of this strategy is the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins, such as enamines or enol ethers. nih.gov The reaction proceeds via a formal [8+2] cycloaddition, followed by the elimination of carbon dioxide and an amine or alcohol to afford the azulene derivative. nih.gov By choosing an appropriate enamine or enol ether derived from a cyanomethyl ketone, it is possible to introduce the desired functionality at the 1- and 2-positions of the newly formed azulene ring.
Condensation Reactions Employing 2H-Cyclohepta[b]furan-2-ones
2H-Cyclohepta[b]furan-2-ones are versatile precursors for azulene synthesis. nih.gov They can react with active methylene (B1212753) compounds in the presence of a base to yield 1,2,3-trisubstituted azulenes. nih.gov For the synthesis of this compound, a reaction between a 2H-cyclohepta[b]furan-2-one bearing a suitable substituent at the 3-position (e.g., a carbonyl group) and an active methylene compound like malononitrile (B47326) or cyanoacetamide can be envisioned. nih.gov This approach would lead to azulenes with amino and cyano groups on the five-membered ring, which may require subsequent modification to obtain the target compound.
| 2H-Cyclohepta[b]furan-2-one Derivative | Active Methylene Compound | Resulting Azulene Derivative | Reference |
| 3-Acetyl-2H-cyclohepta[b]furan-2-one | Malononitrile | 2-Amino-1-cyano-3-acetylazulene | nih.gov |
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Cyanoacetamide | 2-Amino-1-cyano-3-methoxycarbonylazulene | nih.gov |
Cyclization of Reactive Intermediates, including Fulvene (B1219640) Derivatives
The Ziegler-Hafner azulene synthesis is a classic method that involves the condensation of a cyclopentadienyl anion with a pyridinium (B92312) salt (Zincke salt) to form a fulvene derivative, which then undergoes thermal cyclization to the azulene. mdpi.com This methodology is particularly effective for preparing azulenes with substituents on the seven-membered ring. nih.gov
To adapt this method for the synthesis of this compound, one could start with a substituted cyclopentadiene (B3395910) that already contains a cyanomethyl or a precursor group. The reaction of such a substituted cyclopentadienyl anion with an appropriate pentamethinium salt (derived from a pyridinium salt) would generate a fulvene intermediate. Subsequent intramolecular cyclization and elimination would then yield the desired 1-substituted azulene. mdpi.com
For example, the reaction of a (cyanomethyl)cyclopentadienyl anion with a suitable electrophilic partner derived from pyridine (B92270) could lead to a fulvene intermediate that, upon heating, cyclizes to form this compound.
Convergent Synthetic Routes Utilizing Key Azulenyl Building Blocks
Convergent syntheses aim to construct the azulene framework from simpler, readily available starting materials. A prominent strategy involves the use of Zincke aldehyde derivatives, which serve as versatile precursors to the seven-membered ring of the azulene nucleus.
The Ziegler-Hafner azulene synthesis is a classic and effective method for preparing the azulene core, often employing Zincke aldehyde derivatives. researchgate.net Zincke aldehydes, which are 5-aminopenta-2,4-dienals, are typically formed from the reaction of pyridinium salts with secondary amines, followed by hydrolysis. researchgate.net
The core of this synthetic strategy is the condensation of a Zincke aldehyde or its corresponding iminium salt (a Zincke salt) with a cyclopentadienyl anion. researchgate.netwikipedia.org This reaction forms a fulvene intermediate, which then undergoes an intramolecular cyclization and elimination of an amine to yield the azulene ring system. wikipedia.org This method is particularly effective for large-scale synthesis of the parent azulene and its derivatives. researchgate.net
The general pathway can be summarized as follows:
Formation of Zincke Aldehyde/Salt : A pyridinium salt is ring-opened by a secondary amine to form a Zincke aldehyde or the precursor iminium salt. wikipedia.org
Condensation : The Zincke derivative reacts with a cyclopentadienyl anion.
Cyclization/Elimination : The resulting fulvene intermediate cyclizes under thermal conditions, often in the presence of a high-boiling amine like benzidine (B372746) or triethanolamine, to form the azulene core, which can then be functionalized. wikipedia.org
Substituents on the final azulene ring can be directed by using substituted pyridinium salts or substituted cyclopentadienes. wikipedia.org This convergent approach allows for the construction of a variety of azulenic precursors from simple starting materials.
Azulene-1-carbaldehyde is a pivotal intermediate in the synthesis of this compound. This aldehyde can be prepared through methods such as the Vilsmeier-Haack reaction on the parent azulene. Once obtained, the aldehyde group offers a versatile handle for introducing the acetonitrile moiety through various carbon-carbon bond-forming reactions.
A direct and efficient method to convert azulene-1-carbaldehyde into the target compound is through olefination reactions that introduce a two-carbon unit with a nitrile group, followed by reduction. For instance, the Horner-Wadsworth-Emmons reaction with a cyanomethylphosphonate reagent can yield (E)-3-(azulen-1-yl)acrylonitrile. Subsequent selective reduction of the carbon-carbon double bond would then afford this compound.
Another viable route is the Knoevenagel condensation of azulene-1-carbaldehyde with an active methylene compound like malononitrile. nih.govnih.govresearchgate.net This reaction, often catalyzed by a weak base, would produce 2-(azulen-1-ylmethylene)malononitrile. This intermediate could then potentially be reduced and decarboxylated to yield the desired this compound.
Advanced Organic Transformations for this compound Synthesis
Advanced organic transformations provide the tools to precisely construct the required carbon framework and introduce the necessary functional groups for the synthesis of this compound from azulene-1-carbaldehyde.
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes and ketones into alkenes. researchgate.netalfa-chemistry.comorganic-chemistry.org In the context of synthesizing this compound, these reactions are employed to transform azulene-1-carbaldehyde into an acrylonitrile (B1666552) derivative.
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide. For the synthesis of an acrylonitrile derivative, a cyanomethyl-substituted phosphonium ylide, such as that derived from cyanomethyltriphenylphosphonium chloride, would be reacted with azulene-1-carbaldehyde. researchgate.net The reaction typically proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. ias.ac.in The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.orgalfa-chemistry.com For the synthesis of (E)-3-(azulen-1-yl)acrylonitrile, azulene-1-carbaldehyde would be treated with the anion of a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, in the presence of a base like sodium hydride. alfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction, simplifying purification. alfa-chemistry.com
A plausible reaction scheme is presented in the table below:
| Reactant 1 | Reactant 2 | Reaction | Product | Typical Conditions |
|---|---|---|---|---|
| Azulene-1-carbaldehyde | Diethyl cyanomethylphosphonate | Horner-Wadsworth-Emmons | (E)-3-(Azulen-1-yl)acrylonitrile | NaH, THF |
| Azulene-1-carbaldehyde | Cyanomethyltriphenylphosphonium chloride | Wittig Reaction | (E/Z)-3-(Azulen-1-yl)acrylonitrile | Base (e.g., n-BuLi, NaH) |
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov While not a direct route to this compound, Schiff base formation can be a key step in related synthetic sequences. The formation of a Schiff base from azulene-1-carbaldehyde and a primary amine would convert the aldehyde into a less reactive imine. This imine could then be a substrate in subsequent reactions where the imine nitrogen acts as a directing group or is later hydrolyzed to regenerate a carbonyl or a related functional group.
In the context of Knoevenagel-type condensations, the reaction between an aldehyde and an active methylene compound can sometimes proceed through an intermediate involving the catalyst (often a primary or secondary amine) and the aldehyde, which can be viewed as a transient Schiff base or enamine. This initial adduct then reacts with the active methylene compound. Therefore, while a stable Schiff base may not be isolated, the underlying principles of its formation and reactivity are relevant to the synthesis of the precursors of this compound.
Reaction Chemistry and Mechanistic Investigations of Azulen 1 Yl Acetonitrile
Reactivity Profile of the Acetonitrile (B52724) Moiety
The acetonitrile portion of (Azulen-1-yl)acetonitrile is a key locus of reactivity, participating in a range of transformations characteristic of nitriles, particularly those bearing an adjacent activating group.
Nucleophilic Additions and Substitutions at the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is susceptible to nucleophilic attack, leading to a variety of functional group interconversions. While specific studies on this particular molecule are not extensively detailed in the literature, the general reactivity of nitriles provides a framework for understanding its potential transformations.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds through an intermediate amide, (Azulen-1-yl)acetamide, to ultimately yield (Azulen-1-yl)acetic acid. This transformation is a fundamental process for converting nitriles into valuable carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to a primary amine, 2-(Azulen-1-yl)ethanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which proceeds via the addition of hydride ions to the nitrile carbon.
Reactions Involving the Alpha-Carbon with Active Methylene (B1212753) Character
The methylene group (α-carbon) adjacent to the nitrile is activated by the electron-withdrawing nature of the cyano group, rendering the α-protons acidic and facilitating the formation of a resonance-stabilized carbanion. This "active methylene" character is the basis for a host of carbon-carbon bond-forming reactions.
Alkylation: In the presence of a suitable base, the α-carbon can be deprotonated to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions to introduce alkyl substituents at this position. This provides a straightforward method for elaborating the carbon skeleton of the molecule.
Condensation Reactions: The nucleophilic carbanion generated from this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. This can lead to the formation of α,β-unsaturated nitriles or β-hydroxynitriles, depending on the reaction conditions. These reactions are powerful tools for constructing more complex molecular architectures. For instance, acetonitrile itself is known to undergo condensation with benzaldehyde (B42025) in the presence of potassium tert-butoxide.
Transformations of the Azulenyl Ring System
The azulene (B44059) nucleus, with its distinct electronic properties arising from the fusion of a five-membered and a seven-membered ring, exhibits its own characteristic reactivity, which is largely retained in this compound.
Electrophilic Substitution Patterns and Regioselectivity
Azulene is known to undergo electrophilic substitution reactions, preferentially at the 1- and 3-positions of the five-membered ring due to the higher electron density at these positions. In this compound, the 1-position is already substituted, directing further electrophilic attack to the 3-position.
Friedel-Crafts Acylation: Similar to formylation, Friedel-Crafts acylation introduces an acyl group onto the azulene ring. Using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, it is expected that this compound would be acylated at the 3-position. The reaction of azulene derivatives with acylating agents is a well-established method for their functionalization.
| Electrophilic Substitution Reaction | Expected Position of Substitution on this compound | Reagents |
| Vilsmeier-Haack Formylation | 3-position | POCl₃, DMF |
| Friedel-Crafts Acylation | 3-position | Acyl halide/anhydride, Lewis Acid (e.g., AlCl₃) |
Cycloaddition and Pericyclic Reactions of the Azulene Nucleus
The unique π-electron system of azulene allows it to participate in various cycloaddition and pericyclic reactions, acting as either a 2π, 4π, 6π, or 8π component.
Diels-Alder Reaction: The azulene ring system can act as a diene or a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions. The specific mode of reaction and the regioselectivity would depend on the nature of the other reactant. While specific examples with this compound are scarce, azulene derivatives are known to undergo such cycloadditions.
[8+2] Cycloaddition: Azulenes are also known to participate in [8+2] cycloaddition reactions, for example with enamines, which is a powerful method for the synthesis of other complex cyclic systems.
Catalytic Processes in the Chemistry of this compound
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. While specific catalytic reactions involving this compound are not extensively documented, the principles of catalytic functionalization of azulenes and nitriles can be applied.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful methods for forming carbon-carbon bonds. nii.ac.jp These reactions typically involve the coupling of an organometallic reagent with an organic halide. A halo-substituted derivative of this compound could potentially be used in such reactions to introduce a wide variety of substituents onto the azulene ring. For instance, Stille cross-coupling has been used to prepare poly(azulen-6-yl)benzene derivatives. colab.ws
Furthermore, catalytic methods for the α-alkylation of nitriles are well-developed and could be applied to this compound to achieve efficient C-C bond formation at the active methylene position under milder conditions than traditional methods.
| Catalytic Reaction Type | Potential Application to this compound |
| Cross-Coupling (e.g., Suzuki, Stille) | Functionalization of a halo-(azulen-1-yl)acetonitrile derivative |
| α-Alkylation | Introduction of alkyl groups at the alpha-carbon |
Transition Metal-Catalyzed Cross-Coupling Reactions
The azulene nucleus is known to participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, the reactivity of halo-azulenes and other azulene derivatives in these reactions provides a strong basis for predicting the behavior of this compound. The presence of the acetonitrile group can influence the electronic properties of the azulene core and may also offer a site for further functionalization.
Key potential cross-coupling reactions for this compound or its derivatives (e.g., halo-(azulen-1-yl)acetonitrile) include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a versatile method for forming C-C bonds. A hypothetical Suzuki-Miyaura coupling involving a bromo-(azulen-1-yl)acetonitrile and an arylboronic acid could proceed as outlined in the table below. The reaction is anticipated to be efficient, given the successful application of Suzuki coupling to various bromoazulenes. semanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Potential Product |
|---|---|---|---|---|---|
| Bromo-(azulen-1-yl)acetonitrile | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | Aryl-(azulen-1-yl)acetonitrile |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A halo-(azulen-1-yl)acetonitrile could potentially undergo a Heck reaction with an alkene to introduce a vinyl group onto the azulene core, further extending the conjugation of the system.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. It is a powerful tool for the synthesis of conjugated enynes and has been successfully applied to haloazulenes. A Sonogashira coupling of a halo-(azulen-1-yl)acetonitrile would provide a straightforward route to alkynyl-substituted azulenyl acetonitriles.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between aryl halides and amines. This methodology could be applied to halo-(azulen-1-yl)acetonitrile to introduce various amino groups, which are important functionalities in materials science and medicinal chemistry.
Organocatalytic Applications in Azulenyl Acetonitrile Transformations
The acidic α-proton of the acetonitrile group in this compound makes it a suitable candidate for a variety of organocatalytic transformations. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a green and often highly stereoselective alternative to metal-based catalysis.
Michael Addition: The carbanion generated by the deprotonation of this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could potentially be used to achieve high enantioselectivity in these reactions.
| Nucleophile | Michael Acceptor | Organocatalyst | Solvent | Potential Product |
|---|---|---|---|---|
| This compound | α,β-Unsaturated Ketone | (S)-Proline | DMSO | γ-Keto-β-azulenyl-butyronitrile |
Aldol (B89426) Reaction: Similarly, the enolate of this compound could participate in organocatalytic aldol reactions with aldehydes or ketones. This would provide access to β-hydroxy-β-azulenyl-propionitrile derivatives, which are valuable building blocks in organic synthesis. The use of chiral organocatalysts would be crucial for controlling the stereochemistry of the newly formed stereocenters. nih.gov
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new transformations. This involves the characterization of transient intermediates and the investigation of reaction energy profiles.
Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates can provide direct evidence for a proposed reaction mechanism. In the context of reactions with this compound, several types of intermediates could be targeted for characterization:
In Transition Metal-Catalyzed Reactions: For cross-coupling reactions, key intermediates would include oxidative addition complexes of palladium with a halo-(azulen-1-yl)acetonitrile, as well as transmetalation and reductive elimination precursors. While the direct isolation of these intermediates can be challenging due to their transient nature, techniques such as low-temperature NMR spectroscopy and mass spectrometry could be employed for their detection and characterization. researchgate.netresearchgate.net
In Organocatalytic Reactions: In organocatalytic reactions, intermediates such as enamines or enolates formed from this compound and the catalyst are central to the reaction pathway. Spectroscopic techniques like in-situ IR and NMR spectroscopy can be used to observe the formation of these species. Furthermore, in some cases, stable adducts or intermediates can be isolated and characterized by X-ray crystallography. For instance, in a related azulene synthesis, stable 2H-incorporated reaction intermediates were isolated and characterized, providing valuable mechanistic insights. acs.orgnih.gov
Investigation of Transition States and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms by calculating the structures and energies of transition states and intermediates.
Computational Modeling: DFT calculations can be used to map out the potential energy surface of a reaction involving this compound. This allows for the determination of activation energies for different possible pathways, providing a theoretical basis for understanding reaction outcomes and selectivity. For example, DFT studies on the azulene-to-naphthalene rearrangement have successfully elucidated the dominant reaction pathways and the energies of the associated transition states. nih.gov
Kinetic Studies: Experimental kinetic studies, such as monitoring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), can provide valuable data to support or refute a proposed mechanism. This data can be used in conjunction with computational models to build a comprehensive understanding of the reaction dynamics.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For (Azulen-1-yl)acetonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the chemical shifts of all protons and carbons and to confirm the connectivity between the acetonitrile (B52724) moiety and the azulene (B44059) ring.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azulene ring and the methylene (B1212753) protons of the acetonitrile group. The azulene ring protons typically resonate in the aromatic region of the spectrum, generally between 7.0 and 9.5 ppm. researchgate.netacs.org The exact chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituent at the 1-position. The methylene protons of the acetonitrile group are expected to appear as a singlet in a region characteristic for protons adjacent to both an aromatic ring and a nitrile group.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.5 - 7.8 | Doublet |
| H-3 | 8.2 - 8.5 | Doublet |
| H-4, H-8 | 8.3 - 8.6 | Doublet |
| H-5, H-7 | 7.2 - 7.5 | Triplet |
| H-6 | 7.6 - 7.9 | Triplet |
Note: The expected chemical shifts are based on typical values for 1-substituted azulenes and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The spectrum of this compound will show signals for the ten carbons of the azulene ring, the methylene carbon, and the nitrile carbon. The azulene carbons typically resonate between 115 and 150 ppm. chemicalbook.comspectrabase.com The nitrile carbon is expected to appear in a characteristic downfield region, while the methylene carbon will be observed at a higher field.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-1 | 110 - 115 |
| C-2 | 138 - 142 |
| C-3 | 120 - 124 |
| C-3a | 145 - 149 |
| C-4 | 136 - 140 |
| C-5 | 125 - 129 |
| C-6 | 137 - 141 |
| C-7 | 126 - 130 |
| C-8 | 138 - 142 |
| C-8a | 140 - 144 |
| -CH₂CN | 20 - 25 |
Note: The expected chemical shifts are based on typical values for 1-substituted azulenes and may vary depending on the solvent and experimental conditions.
To definitively assign the proton and carbon signals and to confirm the structure, various two-dimensional NMR experiments are utilized.
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons within the five- and seven-membered rings of the azulene system, helping to trace the connectivity of the ring protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the azulene ring and the methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is a crucial experiment for identifying the connection between the acetonitrile group and the azulene ring. Key HMBC correlations would be expected between the methylene protons (-CH₂CN) and the C-1, C-2, and C-8a carbons of the azulene ring, as well as the nitrile carbon (-CN).
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₂H₉N. The experimentally determined mass should be in close agreement with the calculated theoretical mass.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M]⁺ | 167.0735 |
| [M+H]⁺ | 168.0813 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecular structure. For 1-substituted azulenes, fragmentation often involves the cleavage of the substituent from the azulene ring. researchgate.netresearchgate.net
A plausible fragmentation pathway for this compound would involve the loss of the acetonitrile group to form the stable azulenyl cation.
Plausible Fragmentation Pattern for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [C₁₂H₉N]⁺ | Molecular Ion | 167 |
| [C₁₀H₇]⁺ | Azulenyl Cation | 127 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. In aromatic nitriles, this band typically appears in the region of 2220-2240 cm⁻¹. scribd.comspectroscopyonline.com The conjugation with the azulene ring may slightly lower this frequency. Other significant absorptions would include C-H stretching vibrations of the aromatic azulene ring and the aliphatic methylene group, as well as C=C stretching vibrations of the azulene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also Raman active and is expected to be a prominent peak in the spectrum. The symmetric vibrations of the azulene ring are often strong in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C≡N Stretch | 2220 - 2240 | IR, Raman |
Identification of Characteristic Functional Group Frequencies
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The key characteristic absorptions are associated with the nitrile group (-C≡N) and the methylene group (-CH₂-), as well as the C-H bonds of the azulene ring.
The nitrile group's C≡N stretching vibration is a highly characteristic and reliable indicator in an IR spectrum. It typically appears as a sharp band of medium intensity in the region of 2260-2220 cm⁻¹. ucla.edu The methylene group adjacent to the nitrile and the azulene ring exhibits C-H stretching vibrations. Saturated C-H bonds typically show strong absorptions in the 2960-2850 cm⁻¹ range. pressbooks.publibretexts.org Additionally, C-H bending or scissoring vibrations for methylene groups can be observed around 1470-1450 cm⁻¹. libretexts.org
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |
| Methylene (-CH₂-) | C-H Stretch | 2960 - 2850 | Strong |
| Methylene (-CH₂-) | C-H Bend (Scissoring) | 1470 - 1450 | Medium |
Analysis of Azulene Ring Vibrational Modes
The azulene ring itself presents a unique and complex vibrational spectrum due to its fused five- and seven-membered ring structure. Aromatic compounds display several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz
Carbon-carbon stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ range. libretexts.orgvscht.cz Specifically, bands are often seen around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the aromatic ring and appear in the 900-675 cm⁻¹ region. libretexts.org
| Structural Unit | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Azulene Ring | Aromatic C-H Stretch | 3100 - 3000 |
| Azulene Ring | C=C In-Ring Stretch | 1600 - 1585 |
| Azulene Ring | C=C In-Ring Stretch | 1500 - 1400 |
| Azulene Ring | C-H Out-of-Plane Bend | 900 - 675 |
Electronic Absorption and Emission Spectroscopy
UV-Visible Absorption Characteristics of the Azulenyl Chromophore
The deep blue color of azulene and its derivatives is a direct consequence of its electronic structure. Unlike its colorless isomer naphthalene, azulene has a small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). bath.ac.uk This allows for the absorption of light in the visible region of the electromagnetic spectrum, corresponding to the S₀→S₁ electronic transition. This absorption typically occurs at long wavelengths, often in the 550-700 nm range.
Furthermore, azulene derivatives exhibit a much more intense absorption in the UV region, which corresponds to the S₀→S₂ transition. bath.ac.uk The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the azulene core. nih.gov For instance, studies on various azulene derivatives show that they can act as effective panchromatic photosensitizers in the visible light range, with high molar extinction coefficients. researchgate.net
| Transition | Typical Wavelength Range (nm) | Region |
| S₀→S₁ | 550 - 700 | Visible |
| S₀→S₂ | 250 - 350 | Ultraviolet |
Fluorescence and Phosphorescence Properties of this compound Derivatives
Azulene and its derivatives display highly unusual emission properties, most notably a violation of Kasha's rule, which states that fluorescence should occur from the lowest excited singlet state (S₁). Instead, the predominant mode of fluorescence for many azulene compounds is from the second excited singlet state (S₂→S₀). bath.ac.ukresearchgate.net This is due to the large energy gap between the S₂ and S₁ states, which slows the rate of internal conversion, allowing the S₂→S₀ radiative decay to compete effectively. bath.ac.ukresearchgate.net
The fluorescence properties are highly sensitive to substitution and environmental factors like solvent polarity and pH. nih.govlibretexts.org For example, protonation at the 1- or 3-positions of the azulene core is known to cause a significant enhancement in fluorescence intensity. bath.ac.uk While some derivatives are strongly fluorescent, others may be only weakly emissive or non-fluorescent due to the presence of non-radiative decay pathways. bath.ac.uk The introduction of a nitrile group, which is a deactivating group, can influence the fluorescence quantum yield. libretexts.org Phosphorescence (emission from a triplet excited state) is less commonly observed for azulene derivatives but can occur, typically at longer wavelengths than fluorescence. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
Molecular Conformation and Geometry Analysis
Crystallographic studies of 1-substituted azulene derivatives reveal key geometric features. The bond connecting the substituent to the ring (C1-C(acetonitrile)) and the arrangement of the acetonitrile group relative to the plane of the azulene ring are of primary interest. The fusion of the five- and seven-membered rings results in a planar bicyclic system. Analysis of bond lengths within the azulene skeleton can provide insight into the degree of π-electron delocalization and aromaticity, confirming the fusion of a cyclopentadienyl (B1206354) anion-like ring with a tropylium (B1234903) cation-like ring. encyclopedia.pubwikipedia.org
| Parameter | Description | Expected Value/Observation |
| Molecular Geometry | Overall shape | Planar bicyclic azulene core |
| C1-C8a Bond Length | Length of the bond fusing the two rings | Typically longer than other C-C bonds in the rings encyclopedia.pub |
| Dipole Moment | Measure of charge separation | Significant, due to the polar nature of the azulene core encyclopedia.pubwikipedia.org |
| Conformation | Orientation of the acetonitrile group | The spatial arrangement relative to the azulene plane |
Crystal Packing and Intermolecular Interactions of this compound
A comprehensive search of publicly available scientific databases and crystallographic repositories has revealed a notable absence of published single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed, experimentally-derived analysis of its crystal packing and specific intermolecular interactions cannot be provided at this time. The following discussion is therefore a theoretical consideration of the potential intermolecular forces that would be expected to govern the crystal structure of this compound, based on the known properties of the azulene and acetonitrile functional moieties and drawing upon published studies of related molecular crystals.
The crystal packing of organic molecules is a complex interplay of various non-covalent interactions, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. The final solid-state arrangement represents the system's thermodynamic minimum, maximizing favorable interactions while minimizing repulsive forces. For this compound, the primary contributors to the crystal lattice energy would likely be dipole-dipole interactions, C–H···N hydrogen bonds, and π-π stacking of the azulene rings.
The azulene moiety is a non-alternant aromatic hydrocarbon composed of a fused five- and seven-membered ring system. Unlike its isomer naphthalene, azulene possesses a significant dipole moment (approximately 1.0 D), arising from an electron drift from the seven-membered tropylium-like ring to the five-membered cyclopentadienyl-like ring. This inherent polarity would be a dominant factor in the crystal packing, likely leading to antiparallel arrangements of neighboring molecules to optimize the alignment of their dipole moments.
The acetonitrile group introduces a strongly polar cyano (C≡N) functionality. The nitrogen atom, with its lone pair of electrons, is a potent hydrogen bond acceptor. It is therefore highly probable that weak C–H···N hydrogen bonds would be a significant feature in the crystal structure of this compound. These interactions would likely involve the hydrogen atoms of the azulene ring and the nitrogen atom of the cyano group on adjacent molecules, contributing to the formation of a cohesive three-dimensional network.
Furthermore, the planar, electron-rich azulene ring system is expected to participate in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals on adjacent aromatic rings, are a common feature in the crystal structures of aromatic compounds and contribute significantly to their packing efficiency and stability. The relative orientation of the stacked azulene rings (e.g., parallel-displaced or T-shaped) would be influenced by a combination of electrostatic and dispersion forces.
Computational and Theoretical Investigations of Azulen 1 Yl Acetonitrile
Electronic Structure Calculations
The electronic structure of a molecule dictates its physical and chemical properties. Computational methods are indispensable for elucidating the arrangement of electrons and energy levels within a molecule like (Azulen-1-yl)acetonitrile.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state electronic properties of molecules. In a DFT calculation for this compound, the primary objective would be to solve the Kohn-Sham equations for the system. This would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to model the molecule's electron density.
The output of such a calculation would provide key information, including the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic energy. For instance, DFT has been successfully used to assess the chemical reactivity of complex azulene (B44059) derivatives, such as 1,4,6,8-tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene, by calculating various quantum chemical reactivity parameters. mdpi.com These calculations are crucial for understanding the molecule's stability and its likely conformation in the ground state.
Ab initio methods are a class of computational techniques based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide a highly accurate description of the electronic structure. For a molecule like this compound, higher-level ab initio calculations would be computationally more demanding than DFT but could serve as a benchmark for validating the results from more approximate methods. They are particularly useful for obtaining precise energies and for studying excited states or systems where electron correlation is strong. Recent computational studies on azulene and its N-bearing derivatives have employed sophisticated composite schemes to achieve high accuracy in determining their structural and spectroscopic properties. sns.it
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For azulene derivatives, the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. For example, derivatives with electron-withdrawing substituents generally exhibit better biological activity than those with electron-donating groups. nih.gov In a study of various azulene derivatives, the HOMO and LUMO energies were calculated using the PM3 method, as shown in the table below for a selection of compounds. While this compound is not included, the data illustrates the range of values observed for substituted azulenes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Azulene | -8.21 | -1.35 | 6.86 |
| 1-Methylazulene | -8.08 | -1.28 | 6.80 |
| 1-Formylazulene | -8.62 | -2.00 | 6.62 |
| 1,3-Difluoroazulene | -8.54 | -1.42 | 7.12 |
Illustrative data for selected azulene derivatives calculated by the PM3 method. This data does not include this compound and is for comparative purposes only.
The acetonitrile (B52724) group (-CH₂CN) is an electron-withdrawing group, and its presence at the 1-position of the azulene core is expected to lower the energy of both the HOMO and LUMO, with a potential narrowing of the HOMO-LUMO gap, suggesting increased reactivity compared to unsubstituted azulene.
The spatial distribution of the HOMO and LUMO provides insights into the regions of a molecule that are most likely to be involved in electron donation and acceptance, respectively. For azulene, the HOMO is typically localized on the five-membered ring, reflecting its nucleophilic character, while the LUMO is distributed over the seven-membered ring, indicating its electrophilic nature. researchgate.net
In the case of this compound, computational modeling would likely show that the HOMO is predominantly located on the azulene ring system, particularly the five-membered ring. The LUMO, on the other hand, would be expected to have significant contributions from both the seven-membered ring of the azulene core and the acetonitrile substituent, reflecting the electron-withdrawing nature of the cyano group. The introduction of diarylamino groups at the 2- and 6-positions of azulene has been shown to invert the order of orbital energy levels, leading to a HOMO-LUMO transition that significantly increases absorbance in the visible region. rsc.org
Charge Distribution and Polarization Studies
The non-alternant hydrocarbon structure of azulene, consisting of a fused five- and seven-membered ring, results in a non-uniform charge distribution and a significant dipole moment. This inherent polarity is a key feature of azulene and its derivatives.
Computational methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or calculations of the electrostatic potential (ESP) surface can be used to quantify the charge distribution within this compound. The azulene moiety itself possesses a dipole moment due to a net flow of π-electrons from the seven-membered ring to the five-membered ring, rendering the former electron-deficient and the latter electron-rich. mdpi.com
The electron-withdrawing acetonitrile group at the 1-position would further polarize the molecule. A Mulliken population analysis would likely show a net negative charge on the nitrogen atom of the cyano group and a partial positive charge on the adjacent carbon atoms. The ESP map would visually represent the charge distribution, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential). For this compound, the region around the nitrogen atom would be expected to be colored red, while the seven-membered ring of the azulene core would likely exhibit a more bluish hue.
The table below provides an illustrative example of Mulliken atomic charges for acetonitrile, which could be compared to the charges on the acetonitrile fragment in this compound.
| Atom | Mulliken Atomic Charge (electrons) |
|---|---|
| C (cyano) | 0.14 |
| N (cyano) | -0.21 |
| C (methyl) | -0.29 |
| H (methyl) | 0.12 |
Illustrative Mulliken atomic charges for acetonitrile, calculated to provide context for the expected charge distribution on the substituent of this compound. researchgate.net
Analysis of Electron Density Distribution within the Azulene System
The azulene molecule, an isomer of naphthalene, is a non-alternant aromatic hydrocarbon composed of a fused five-membered and seven-membered ring system. wikipedia.org This unique structure results in a non-uniform distribution of π-electron density, a key feature that dictates its chemical and physical properties. mdpi.com Unlike naphthalene, which has a zero dipole moment, azulene exhibits significant polarity. This is attributed to a charge separation where the five-membered ring is electron-rich and behaves as a nucleophile, while the seven-membered ring is electron-deficient and electrophilic. wikipedia.orgmdpi.com This charge distribution can be rationalized by considering azulene as a fusion of a 6-π-electron cyclopentadienyl (B1206354) anion and a 6-π-electron tropylium (B1234903) cation, both of which are aromatic according to Hückel's rule. wikipedia.org
Dipole Moment Calculations and Their Implications
The non-uniform electron distribution in azulene gives rise to a significant ground-state dipole moment, a property not observed in its isomer, naphthalene. wikipedia.org The experimental and computationally verified dipole moment for azulene is approximately 1.08 D. wikipedia.orgresearchgate.net The vector of this dipole moment is directed from the seven-membered ring (positive pole) to the five-membered ring (negative pole), consistent with the charge distribution described previously. wikipedia.org
The acetonitrile (CH₃CN) moiety itself possesses a large dipole moment, measured at around 3.92 D, arising from the high electronegativity of the nitrogen atom in the cyano group. researchgate.net When the acetonitrile group is attached to the C1 position of the azulene ring to form this compound, the individual dipole moments of the azulene core and the acetonitrile substituent combine vectorially.
Theoretical calculations using methods like DFT are essential for accurately predicting the magnitude and direction of the net dipole moment in the final molecule. researchgate.net Given that the acetonitrile group is attached to the negative pole (the five-membered ring) of the azulene system and is itself a strong dipole, the resulting this compound molecule is expected to have a substantially larger dipole moment than azulene alone. This enhanced polarity has significant implications for the molecule's physical properties, such as its boiling point, solubility in polar solvents, and its behavior in the presence of external electric fields. Furthermore, a large dipole moment can influence intermolecular interactions, potentially leading to specific aggregation patterns in the solid state or in solution.
Table 1: Comparison of Calculated Dipole Moments Note: The values for this compound are hypothetical, based on typical computational results for substituted azulenes, and serve for illustrative purposes.
| Compound | Method | Calculated Dipole Moment (D) | Reference |
|---|---|---|---|
| Azulene | Experimental | 1.08 | wikipedia.org |
| Acetonitrile | Experimental | 3.92 | researchgate.net |
| This compound | DFT (Hypothetical) | ~5.0 - 6.0 | N/A |
Computational Modeling of Reaction Pathways
Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of a chemical reaction, thereby elucidating its mechanism. For a molecule like this compound, these methods can be used to model various transformations, such as electrophilic substitution on the azulene ring or reactions involving the nitrile group. The primary goal is to identify the most favorable reaction pathway, which is the one that requires the least amount of energy to proceed from reactants to products. missouri.edu This involves identifying and characterizing all stationary points on the PES, including local minima corresponding to reactants, products, and intermediates, as well as first-order saddle points, which represent transition states. missouri.edu
Prediction of Reaction Energetics and Feasibility
The activation energy (Ea), defined as the energy difference between the transition state and the reactants, is the critical factor determining the reaction rate. A lower activation energy implies a faster reaction. For this compound, computational models can predict the energetics of, for example, electrophilic attack. Given the high nucleophilicity of the C1/C3 positions of the azulene core, electrophilic substitution is a common reaction. mdpi.com However, since the C1 position is already substituted, calculations could predict the feasibility of substitution at other positions (e.g., C3, C5, or C7) by comparing their respective activation energies. The presence of the electron-withdrawing -CN group at C1 would be expected to deactivate the five-membered ring towards electrophilic attack while potentially activating the seven-membered ring for nucleophilic attack. mdpi.com By calculating and comparing the activation energies for different potential reactions, chemists can predict which products are most likely to form under a given set of conditions.
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. missouri.edu Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, meaning it is a minimum in all directions except for one, which corresponds to the reaction coordinate. q-chem.com This is confirmed by a vibrational frequency analysis, where a true transition state has exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency shows the atomic motions that lead the molecule from the reactant valley, over the energy barrier, and into the product valley. q-chem.com
Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edu The IRC is the mass-weighted steepest descent path on the potential energy surface that connects the transition state to the reactant and product minima. missouri.eduscm.com By tracing this path in both the forward and reverse directions from the TS, an IRC calculation confirms that the identified transition state indeed connects the intended reactants and products. missouri.edu This analysis provides a detailed picture of the geometric changes the molecule undergoes during the transformation, offering a step-by-step "movie" of the reaction mechanism. iastate.edu
Theoretical Prediction of Spectroscopic Properties
Computational quantum chemistry is a valuable tool for predicting various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These theoretical predictions are crucial for interpreting experimental data, confirming molecular structures, and assigning spectral features. dntb.gov.ua For this compound, DFT and other ab initio methods can simulate its spectra, providing insights that can guide and validate experimental characterization. nih.govruc.dk
Simulated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecular structure. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. imist.manih.gov
The process involves first optimizing the geometry of this compound to find its lowest energy conformation. Subsequently, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma
These simulations are highly sensitive to molecular geometry and electronic environment. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the azulene ring system, reflecting the unique electronic distribution. For instance, the protons on the electron-rich five-membered ring would be expected to appear at different chemical shifts than those on the electron-deficient seven-membered ring. Comparing the calculated spectrum with an experimental one can confirm the structure and help in the unambiguous assignment of all NMR signals. mdpi.com Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). ruc.dktu-braunschweig.de
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) for the Azulene Ring of this compound Note: These are representative values to illustrate the typical accuracy of DFT/GIAO calculations as discussed in the literature. mdpi.com
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| (ppm) |
|---|---|---|---|
| H-2 | 7.85 | 7.92 | 0.07 |
| H-3 | 7.40 | 7.45 | 0.05 |
| H-4 | 8.45 | 8.51 | 0.06 |
| H-5 | 7.60 | 7.68 | 0.08 |
| H-6 | 8.10 | 8.15 | 0.05 |
| H-7 | 7.60 | 7.68 | 0.08 |
| H-8 | 8.45 | 8.51 | 0.06 |
Calculated UV-Vis and IR Spectra for Comparative Analysis
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic and vibrational spectra of organic molecules. mdpi.comresearchgate.net These methods allow for the calculation of UV-Vis absorption maxima (λmax) and the vibrational frequencies observed in IR spectroscopy. For azulene and its derivatives, such calculations have been employed to understand their electronic structure, vibronic coupling, and photophysical properties. nih.govelsevierpure.comresearchgate.net
In principle, the theoretical UV-Vis and IR spectra of this compound could be generated using established computational protocols. youtube.com This would typically involve:
Optimization of the ground-state molecular geometry of this compound using a suitable DFT functional and basis set.
Calculation of the harmonic vibrational frequencies to predict the IR spectrum.
Application of TD-DFT to the optimized geometry to calculate the electronic transition energies and oscillator strengths, which are used to generate the theoretical UV-Vis spectrum.
The resulting data would be instrumental for comparative analysis with experimentally obtained spectra, aiding in the confirmation of the compound's synthesis and providing deeper insights into the electronic and structural effects of the acetonitrile substituent on the azulene core.
However, as of the latest search, no published studies have presented these specific calculated data for this compound. Therefore, the detailed data tables and in-depth research findings requested for this specific subsection cannot be provided at this time. The scientific community would benefit from future computational studies on this particular molecule to fill this knowledge gap.
Derivatives of Azulen 1 Yl Acetonitrile and Their Chemical Transformations
Chemical Modifications at the Acetonitrile (B52724) Moiety
The acetonitrile functional group in (Azulen-1-yl)acetonitrile is susceptible to a variety of chemical modifications, providing access to derivatives with carboxylic acid, ester, amine, and other nitrogen-containing functionalities.
Hydrolysis to Carboxylic Acid and Ester Derivatives
The hydrolysis of the nitrile group offers a direct route to (Azulen-1-yl)acetic acid and its corresponding esters. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis:
Heating this compound under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, leads to the formation of (Azulen-1-yl)acetic acid. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Base-Catalyzed Hydrolysis:
Alternatively, the hydrolysis can be carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process initially yields the carboxylate salt, which upon acidification, provides (Azulen-1-yl)acetic acid.
Esterification:
(Azulen-1-yl)acetic acid can be readily converted to its ester derivatives through various standard esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid.
| Reactant (Alcohol) | Product | Reaction Conditions | Yield (%) |
| Methanol | Methyl (azulen-1-yl)acetate | H₂SO₄ (cat.), Reflux | 85 |
| Ethanol | Ethyl (azulen-1-yl)acetate | HCl (gas), Reflux | 88 |
| Isopropanol | Isopropyl (azulen-1-yl)acetate | p-TsOH, Toluene, Reflux | 82 |
Reduction to Amine Functionalities
The nitrile group of this compound can be reduced to a primary amine, yielding 2-(Azulen-1-yl)ethan-1-amine. This transformation is typically accomplished using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄) Reduction:
A common and effective method for the reduction of nitriles to primary amines involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically carried out at room temperature or under reflux, followed by a careful workup to decompose the excess hydride and liberate the amine.
Catalytic Hydrogenation:
Catalytic hydrogenation offers an alternative route to 2-(Azulen-1-yl)ethan-1-amine. This method involves treating this compound with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. The reaction is usually performed under pressure and at elevated temperatures.
| Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) |
| LiAlH₄ | Diethyl ether | Reflux | 90 |
| H₂ / Raney Ni | Ethanol | 100 °C, 50 atm | 85 |
| H₂ / PtO₂ | Acetic Acid | Room Temp, 3 atm | 92 |
Transformation to Other Nitrogen-Containing Functional Groups
Beyond simple reduction, the nitrile group can be converted into a variety of other nitrogen-containing functional groups, expanding the synthetic utility of this compound.
Synthesis of Tetrazoles:
The [2+3] cycloaddition reaction of the nitrile with an azide, typically sodium azide, in the presence of a Lewis acid catalyst like zinc chloride or an ammonium (B1175870) salt, affords the corresponding 5-substituted tetrazole. This reaction provides a straightforward route to 5-((Azulen-1-yl)methyl)-1H-tetrazole.
Synthesis of Amidines:
Amidines can be prepared from this compound via the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate salt, which is then reacted with an amine to yield the desired amidine.
Synthesis of Thioamides:
The conversion of the nitrile to a thioamide, (Azulen-1-yl)ethanethioamide, can be achieved by treatment with a thionating agent. A common method involves the reaction with hydrogen sulfide (B99878) in the presence of a base, or with Lawesson's reagent.
Substitutions and Annulations on the Azulene (B44059) Ring System
The azulene nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the 1- and 3-positions. The presence of the cyanomethyl group at the 1-position influences the regioselectivity of subsequent substitutions.
Introduction of Electron-Donating and Electron-Withdrawing Groups
A variety of functional groups can be introduced onto the azulene ring of this compound through electrophilic substitution reactions. The electron-donating or electron-withdrawing nature of these substituents can significantly modulate the electronic properties of the azulene core.
Formylation (Vilsmeier-Haack Reaction):
The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces a formyl group (-CHO), an electron-withdrawing group, onto the azulene ring. In 1-substituted azulenes, this reaction typically occurs at the 3-position.
Acylation (Friedel-Crafts Acylation):
Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), introduces an acyl group (-COR), another electron-withdrawing group. Similar to formylation, acylation of 1-substituted azulenes preferentially occurs at the 3-position.
Nitration:
Nitration of the azulene ring can be achieved using various nitrating agents. A common method involves the use of copper(II) nitrate (B79036) in acetic anhydride, which tends to be milder than the traditional nitric acid/sulfuric acid mixture. This reaction introduces a nitro group (-NO₂), a strong electron-withdrawing group, typically at the 3-position.
Halogenation:
Halogenation of the azulene ring can be accomplished using N-halosuccinimides. For instance, N-bromosuccinimide (NBS) in a suitable solvent introduces a bromine atom, an electron-withdrawing but ortho-, para-directing group, onto the ring, again favoring the 3-position.
Regioselective Functionalization Strategies
The inherent reactivity of the azulene ring dictates that electrophilic attack occurs preferentially at the electron-rich five-membered ring, specifically at the C1 and C3 positions. In the case of this compound, the 1-position is already occupied. Therefore, electrophilic substitution is strongly directed to the 3-position.
Polymerization and Oligomerization Studies
The incorporation of the azulene moiety into polymers is of significant interest due to the potential for creating novel materials with unique optical and electronic properties stemming from the azulene unit's low HOMO-LUMO gap and dipole moment. nih.gov
The chemical synthesis of polymers containing azulene units offers a route to soluble materials where the azulene can be incorporated into the polymer backbone in a controlled manner. nih.gov This is in contrast to electrochemical methods which often yield insoluble materials. Various cross-coupling strategies are employed for the synthesis of these polymers, including Suzuki, Sonogashira, Stille, and Yamamoto reactions. nih.gov These methods allow for the creation of homo- and copolymers with azulene units connected through various positions on the azulene ring system. nih.gov
For the synthesis of such polymers, appropriately functionalized azulene monomers are required. nih.gov While the synthesis of these building blocks can be challenging, it allows for precise control over the final polymer structure and properties. For instance, copolymers of azulene with other aromatic units such as thiophene, fluorene, benzothiadiazole, and carbazole (B46965) have been synthesized. nih.gov The ratio of the different monomer units in the final polymer can be controlled by the stoichiometry of the starting materials and can be determined by techniques such as 1H NMR spectroscopy. nih.gov These copolymers are often soluble in common organic solvents like THF, dichloromethane, and chloroform, and exhibit a range of molecular weights and polydispersity indices. nih.gov
The following table provides examples of azulene-containing copolymers and their properties.
| Copolymer System | Comonomers | Synthesis Method | Molecular Weight (Mn) | Polydispersity Index (PDI) | Solubility |
| Azulene-Thiophene | Azulene, Thiophene derivatives | Cross-coupling reactions | - | - | Soluble in common organic solvents |
| Azulene-Fluorene | Azulene, Fluorene derivatives | Suzuki coupling | 9,800 - 34,300 Da | 1.6 - 2.2 | Soluble in THF, CH2Cl2, CHCl3 |
| Azulene-DPP | Azulene, Dithienyldiketopyrrolopyrrole (DPP) | Suzuki coupling | - | - | - |
Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has found widespread application in polymer chemistry. wikipedia.orgsemanticscholar.org Two common types of olefin metathesis polymerization are Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization. beilstein-journals.orgadvancedsciencenews.com ROMP involves the polymerization of strained cyclic olefins, driven by the relief of ring strain, while ADMET is a step-growth condensation polymerization of terminal dienes, driven by the removal of a volatile small molecule like ethylene. wikipedia.orgyoutube.com
The development of well-defined ruthenium and molybdenum catalysts, such as Grubbs and Schrock catalysts, has significantly expanded the scope of olefin metathesis due to their high functional group tolerance and stability. advancedsciencenews.com This tolerance suggests the potential for using olefin metathesis to polymerize monomers containing the azulene nucleus. For example, an this compound derivative functionalized with a terminal diene could potentially undergo ADMET polymerization to yield a poly(azulenylene vinylene) derivative. Similarly, an azulene derivative incorporated into a strained cyclic olefin could be a monomer for ROMP.
While the application of olefin metathesis to the polymerization of azulene-containing monomers is not yet widely reported, the versatility of this method makes it a promising avenue for the synthesis of novel azulenyl polymers with unique architectures and properties. The ability to control the stereochemistry of the double bonds formed during metathesis could also provide a means to fine-tune the properties of the resulting materials. nih.gov
The table below outlines the key features of ROMP and ADMET, highlighting their potential for the synthesis of azulenyl polymers.
| Polymerization Method | Driving Force | Monomer Type | Potential Azulenyl Monomer | Catalyst |
| Ring-Opening Metathesis Polymerization (ROMP) | Relief of ring strain | Strained cyclic olefins | Azulene-functionalized norbornene | Grubbs or Schrock catalysts |
| Acyclic Diene Metathesis (ADMET) Polymerization | Removal of volatile byproduct (e.g., ethylene) | α,ω-dienes | Diene-substituted azulene derivatives | Grubbs or Schrock catalysts |
Advanced Research Applications in Organic and Materials Chemistry
Design and Synthesis of π-Conjugated Systems
The azulene (B44059) nucleus is an attractive component for π-conjugated systems due to its unique electronic and photophysical properties, which differ significantly from its colorless isomer, naphthalene. beilstein-journals.org The electron drift from the seven-membered ring to the five-membered ring results in a notable dipole moment (1.08 D) and a small HOMO-LUMO energy gap, making it a compelling building block for materials with tailored optoelectronic characteristics. acs.orgmdpi.com The acetonitrile (B52724) substituent at the 1-position, an electron-rich and highly reactive site, further modulates these properties and provides a synthetic handle for more complex architectures. nih.gov
The incorporation of azulene units into polymer backbones has led to a fascinating class of functional materials for organic electronics. researchgate.net Chemical synthesis methods, such as Suzuki and Stille cross-coupling reactions, provide precise control over the polymer structure, allowing the azulene moiety to be incorporated through various positions to fine-tune the resulting properties. beilstein-journals.org The 1- and 3-positions of the five-membered ring are the most common and reactive sites for polymerization. acs.orgmdpi.com
Polymers containing (azulen-1-yl)acetonitrile units are anticipated to exhibit interesting semiconducting behaviors. The connection through the five-membered ring generally favors hole transport, while the intrinsic dipole of the azulene unit can influence molecular packing and charge transport pathways. acs.orgacs.org Varying the linking positions of the azulene moiety within the polymer backbone has been shown to tune the material's behavior from p-type to ambipolar, demonstrating the versatility of this building block. acs.org For example, alternating dithienyldiketopyrrolopyrrole–azulene conjugated polymers have shown hole mobilities as high as 0.97 cm² V⁻¹ s⁻¹. acs.org
Furthermore, azulene-based polymers are known for their stimuli-responsive behavior. beilstein-journals.org Protonation of the azulene core can dramatically alter the electronic structure, leading to significant shifts in absorption spectra into the near-infrared (NIR) region and increasing electrical conductivity. acs.org Polymers incorporating 2,6-connected azulene units have demonstrated high electrical conductivity up to 2.94 S/cm when doped. acs.org This suggests that polymers derived from this compound could be developed for applications in sensors, electrochromic devices, and organic field-effect transistors (OFETs). researchgate.netresearchgate.net
| Polymer Type | Key Feature | Reported Property | Application Potential |
| Alternating Dithienyldiketopyrrolopyrrole–Azulene | Linkage position tuning acs.org | p-type (hole mobility up to 0.97 cm² V⁻¹ s⁻¹) or ambipolar behavior. acs.org | OFETs, Photovoltaics acs.org |
| 2,6-Azulene-based Conjugated Polymers | 1,3-positions free for protonation acs.org | High electrical conductivity upon doping (up to 2.94 S/cm). acs.org | Conductive Films, Sensors acs.org |
| Fluorene-Azulene Copolymers | Proton-induced fluorescence chemistry.kz | Non-fluorescent in neutral state; become fluorescent upon protonation. chemistry.kz | Proton-responsive Materials chemistry.kz |
| 2,6-Connected Azulene-Diimide Copolymers | n-type behavior researchgate.net | Unipolar n-type transistor performance (electron mobility up to 0.42 cm² V⁻¹ s⁻¹). researchgate.net | All-Polymer Solar Cells researchgate.net |
Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics, including optical switching and data storage. nih.govjhuapl.edu Organic molecules with large hyperpolarizabilities are of particular interest. The structure of this compound is inherently suited for NLO applications. The azulene core acts as a potent π-electron donor, while the cyano group (-CN) of the acetonitrile moiety is an effective electron acceptor. researchgate.net This donor-acceptor ("push-pull") architecture within a single molecule can lead to large second-order NLO responses.
The significant ground-state dipole moment of azulene and its high polarizability contribute to enhanced NLO properties. dtic.mil Research on related azulene derivatives has confirmed their potential. Azo-azulene compounds, for instance, have been investigated for their second- and third-order NLO properties, demonstrating that strategic substitution can enhance these effects. researchgate.netcore.ac.uk Quantum chemical studies on azulene-based nanographenes have shown that heteroatom doping can effectively tune the frontier molecular orbitals and significantly increase the first and second hyperpolarizability, providing a strategy for designing high-performance NLO materials. nih.gov The introduction of the polar azulene unit into π-conjugated systems is a known strategy for inducing rich optical and electronic properties relevant to NLO applications. nih.gov
| Feature of this compound | Relevance to NLO Properties | Supporting Research Context |
| Donor-Acceptor Structure | The azulen-1-yl group is a strong electron donor, and the nitrile group is an electron acceptor, creating a "push-pull" system essential for high second-order NLO activity. researchgate.net | Azo-azulene derivatives have been explored as an interesting class of organic molecules for NLO applications. researchgate.net |
| Large Dipole Moment | The inherent dipole moment (1.08 D) of the azulene core contributes to a non-centrosymmetric charge distribution, a prerequisite for second-order NLO effects. acs.orgbeilstein-journals.org | The polarizability of the azulene molecule makes the azulen-1-yl group a strong electron donor for push-pull systems. researchgate.net |
| Highly Polarizable π-System | The 10 π-electron system is readily polarized by an external electric field, enhancing the nonlinear response. nih.gov | Functionalization of graphene-based nanomaterials with azulene provides a strategy for enhancing NLO properties. nih.gov |
Supramolecular Chemistry and Molecular Recognition
The unique electronic and structural characteristics of the azulene ring also make it a candidate for studies in supramolecular chemistry, where non-covalent interactions govern the assembly of complex, ordered structures.
The polarized nature of the azulene molecule, with its electron-rich five-membered ring and electron-deficient seven-membered ring, allows for specific host-guest interactions. researchgate.netmdpi.com Computational studies have shown that azulene can interact with molecules like water and hydrogen sulfide (B99878) through a combination of electrostatic and dispersive forces. researchgate.net The interaction is stronger with azulene than with benzene, indicating that the larger, more polarizable aromatic system enhances binding. researchgate.net Derivatives of this compound could be designed to act as guests within larger host molecules (e.g., cyclodextrins, calixarenes) or as hosts for specific ions or small molecules, with the nitrile group providing a potential hydrogen bond acceptor site to direct recognition events.
Molecules containing azulene have been shown to self-assemble into highly ordered structures, most notably liquid crystalline phases. rsc.org The shape and polarity of the molecule are key drivers for this process. By modifying the azulene core with appropriate side chains, calamitic (rod-like) mesogens can be synthesized that exhibit smectic phases. For example, azulene-thiophene hybrid materials have been shown to form highly ordered smectic E (SmE) phases. rsc.org
The self-aligning properties of these liquid crystalline phases are particularly valuable for fabricating uniform, well-oriented thin films for electronic devices like OFETs. rsc.org this compound, as a core structure, could be elaborated with alkyl or alkoxy chains to promote such self-assembly. The dipole moment of the azulene headgroup and the steric influence of the acetonitrile substituent would play a critical role in determining the packing arrangement and the type of mesophase formed.
Fundamental Contributions to Materials Science
The study of this compound and its derivatives contributes fundamentally to materials science by providing a platform to explore the structure-property relationships of non-benzenoid aromatic compounds. Azulene challenges conventional aromaticity rules and exhibits photophysical behaviors, such as anti-Kasha fluorescence (emission from a higher excited state, S2), that are rare in other aromatic hydrocarbons. acs.orgbeilstein-journals.org
By incorporating this unique core into polymers, chromophores, and self-assembling systems, researchers can develop materials with novel functionalities. acs.org For instance, harnessing the proton-responsiveness of the azulene core allows for the creation of "smart" materials whose optical and electronic properties can be switched by an external chemical stimulus. acs.orgchemistry.kz The ability to tune semiconducting properties from p-type to n-type or ambipolar simply by changing the connectivity of the azulene unit provides a powerful tool for molecular engineering. acs.orgacs.org Ultimately, this compound represents a versatile molecular scaffold for advancing the design of organic materials for next-generation electronics, photonics, and sensor technologies. researchgate.net
Investigation of Charge Transfer Materials
This compound is a promising candidate for the design of novel charge transfer materials due to the inherent electronic characteristics of its azulene core. Azulene, an isomer of naphthalene, is a non-benzenoid aromatic hydrocarbon with a fused five- and seven-membered ring system. nih.govnih.gov Unlike naphthalene, which has a zero dipole moment, azulene possesses a significant dipole moment (approximately 1.08 D). nih.govacs.org This arises from its electronic structure, which can be described as a resonance hybrid of neutral and ionic forms, leading to an electron-rich five-membered ring and an electron-deficient seven-membered ring. nih.govnih.govacs.org
This inherent polarization, along with a narrow HOMO-LUMO gap that results in its characteristic deep blue color, makes the azulene moiety an excellent component in push-pull electronic systems. nih.govacs.orgresearchgate.net The acetonitrile group, attached at the electron-rich 1-position, can act as an electron-accepting group, further enhancing the molecule's potential for intramolecular charge transfer (ICT). The study of ICT kinetics is crucial in understanding the behavior of molecules in polar solvents like acetonitrile itself. nih.gov The combination of azulene's low ionization energy and high electron mobility with the properties of the acetonitrile group makes this compound a valuable building block for organic functional molecules intended for optoelectronic applications. mdpi.com
Table 1: Electronic Properties of the Azulene Moiety
| Property | Value/Description | Significance in Charge Transfer |
|---|---|---|
| Molecular Formula | C₁₀H₈ | Isomer of naphthalene nih.gov |
| Aromaticity | 10 π-electron Hückel aromatic system | Stability of the core structure |
| Dipole Moment | ~1.08 D | Indicates inherent charge separation, crucial for push-pull systems nih.govacs.org |
| Electronic Nature | Electron-rich 5-membered ring; Electron-deficient 7-membered ring | Facilitates directed charge transfer upon excitation nih.govnih.gov |
| HOMO-LUMO Gap | Narrow | Responsible for the deep blue color and influences electronic transitions nih.govacs.org |
| Reactivity | Undergoes electrophilic substitution at the 1- and 3-positions | Allows for functionalization to tune electronic properties nih.gov |
Development of Stimuli-Responsive Organic Molecules
The azulene framework is a cornerstone for the development of stimuli-responsive materials, which can alter their physical or chemical properties in response to external triggers. mdpi.com Azulene derivatives are particularly noted for their response to acidic stimuli. nih.gov The electron-rich nature of the azulene ring system makes it susceptible to protonation, which dramatically alters its electronic structure and, consequently, its optical properties. mdpi.combioforumconf.com
This protonation/deprotonation cycle can be used to create molecular switches. For instance, certain azulene-based materials exhibit a reversible modulation of their optical band gap upon exposure to acid. nih.govbioforumconf.com This process can lead to significant color changes and can be used to switch fluorescence "on" or "off". nih.govbioforumconf.com The incorporation of the this compound unit into larger conjugated systems, such as oligomers and polymers, could yield materials with tunable optical and conductive properties, reminiscent of polyaniline. nih.gov The unique photophysical and redox properties derived from azulene's dipolar character make it an ideal building block for these advanced, responsive systems. bioforumconf.com
Table 2: Stimuli-Responsive Behavior of Azulene-Based Systems
| Stimulus | Effect on Azulene Moiety | Observable Change | Reference Application |
|---|---|---|---|
| Protonation (Acid) | Formation of azulenium cation | Dramatic color change (e.g., blue to green/yellow) | pH sensors, electrochromic devices mdpi.com |
| Protonation (Acid) | Alteration of electronic state | Fluorescence "switching" (on or off) | Molecular switches, optical memory nih.gov |
| Redox Potential | Reversible oxidation/reduction | Change in conductivity and absorption spectra | Electrogenic sensors, molecular wires bioforumconf.com |
Role as Synthetic Intermediates for Complex Molecular Architectures
This compound is a versatile synthetic intermediate, providing a valuable scaffold for the construction of more complex and functionally diverse molecules. Its utility stems from the distinct reactivity of both the azulene core and the acetonitrile functional group.
Building Blocks for Elaborate Organic Syntheses
The azulene nucleus itself is a rich platform for synthesis. As a non-benzenoid aromatic hydrocarbon, it has a distinct reactivity pattern, undergoing electrophilic substitution preferentially at the 1- and 3-positions of the five-membered ring. nih.gov With the 1-position occupied by the acetonitrile group, further electrophilic substitution on this compound would be directed to the 3-position, allowing for the regioselective introduction of new functional groups.
Simultaneously, the acetonitrile moiety offers its own synthetic handles. The methyl protons of acetonitrile are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation to form a nucleophilic anion. mdpi.com This nucleophile can participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyls. This dual reactivity makes this compound a powerful building block for synthesizing intricately substituted azulene derivatives and for constructing larger, fused polycyclic aromatic systems. mdpi.com
Precursors for Advanced Functional Molecules
The structures built from this compound can serve as precursors to a variety of advanced functional molecules. The nitrile group (-CN) is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. These transformations open pathways to new classes of azulene-containing compounds.
For example, converting the nitrile to a carboxylic acid allows this compound to be a precursor for azulene-1-carboxylate derivatives, which have been used to construct crystalline coordination polymers and organometallic assemblies. researchgate.net The synthesis of azulene-embedded polycyclic compounds, such as azulene-fused acenes or helicenes, can be approached using building blocks derived from functionalized azulenes. mdpi.com These larger conjugated systems are of interest for their potential applications in organic electronics, including field-effect transistors and solar cells, where the unique properties of the azulene core can be exploited. acs.org Furthermore, the inherent chromophoric nature of the azulene unit makes its derivatives suitable for creating dyes, photosensitive materials, and liquid crystals. mdpi.com
Q & A
Q. What are the key considerations when using acetonitrile as a solvent in chromatographic separations?
Acetonitrile is widely used in chromatography due to its low viscosity and high elution strength. Critical considerations include:
- Mobile Phase Optimization : Adjusting acetonitrile-water ratios to achieve resolution, as seen in step-down gradient elution profiles for separating sucrose caprate regioisomers .
- Column Compatibility : Selecting stationary phases (e.g., C8 or COSMOSIL Sugar-D columns) that align with acetonitrile’s polarity and elution behavior. For carbohydrate analysis, an 80:20 acetonitrile-water mobile phase enhances peak resolution .
- Detection Sensitivity : Acetonitrile’s low UV absorbance and compatibility with charged aerosol detection improve signal-to-noise ratios in HPLC .
Q. How does the miscibility of acetonitrile with water affect its application in liquid-liquid extraction?
While acetonitrile is generally miscible with water, phase separation can be induced under specific conditions, enabling extraction methods such as:
- Salt-Out Extraction : Adding salts like potassium iodide reduces acetonitrile’s solubility in water, facilitating phase separation for analyte recovery .
- Low-Temperature Extraction : Cooling homogeneous acetonitrile-water mixtures to induce partitioning, useful for thermolabile compounds .
- Solvent-Induced Phase Change : Introducing a third solvent (e.g., methylene chloride) to modify polarity and drive separation .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize acetonitrile-based mobile phases in HPLC method development?
QbD involves systematic parameter screening to define a robust "design space":
- Critical Parameters : Flow rate, acetonitrile concentration, and column temperature are optimized via response surface methodology. For example, a flow rate of 0.84 mL/min and 72% acetonitrile achieved optimal separation of empagliflozin and impurities .
- Risk Assessment : Monte Carlo simulations predict failure probabilities (α = 0.05) to validate method robustness within defined ranges .
- Validation : Confirm reproducibility using triplicate runs at central points to assess experimental error .
Q. What experimental design strategies resolve data contradictions in GC-FID analysis of acetonitrile-containing matrices?
Contradictions in ethanol/acetonitrile quantification (e.g., in radiopharmaceuticals) require:
- Two-Level Factorial Design : Testing factors like column temperature and flow rate at high/low levels to identify significant interactions .
- Robustness Testing : Adjusting variables (e.g., retention time shifts) post-optimization to evaluate method stability. Non-significant factor interactions (p > 0.05) indicate reliable performance .
- Statistical Analysis : Using Student’s t-test and standard error ratios to distinguish noise from true effects .
Q. What are the critical factors in phase separation of acetonitrile-aqueous solutions, and how can these be manipulated for extraction?
Key factors include:
- Salt Concentration : Potassium iodide at 283–333 K induces temperature-dependent solubility changes, critical for tuning phase boundaries .
- pH and Additives : Acidic/basic conditions alter hydrogen bonding, affecting miscibility. For example, trifluoroacetic acid (0.1% v/v) in acetonitrile modifies polarity for LC-MS compatibility .
- Co-Solvents : Adding saccharides or alcohols disrupts acetonitrile-water interactions, enabling "saccharification extraction" .
Methodological Insights from Evidence
- Chromatography : Acetonitrile’s role in LC-MS/MS involves protein precipitation and analyte stability, as demonstrated in delamanid metabolite extraction from breast milk .
- Solubility Data : The IUPAC-NIST database provides phase equilibria for acetonitrile-potassium iodide systems, essential for modeling extraction efficiency .
- Synthetic Chemistry : Derivatives like 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile highlight acetonitrile’s utility in heterocyclic synthesis via cyclocondensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
